2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Overview
Description
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Fate and Behavior of Parabens
Parabens, which share a similar methoxy group in their structure, are widely used as preservatives in various products. Their occurrence, fate, and behavior in aquatic environments have been extensively studied. Despite effective wastewater treatments, parabens persist at low concentrations in effluents and surface waters. Their ubiquity in the environment raises concerns about their potential endocrine-disrupting effects. Research also highlights that parabens can undergo chlorination reactions, forming more stable and potentially toxic chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Genotoxicity of Chlorinated Compounds
The genotoxicity of 4-chloro-2-methylphenoxyacetic acid (MCPA), a chlorinated compound, provides insights into the potential genotoxic effects of chlorinated organic compounds. MCPA is found to be non-mutagenic in various assays but shows potential clastogenic effects at high concentrations, which may be non-specific due to cytotoxicity. This suggests the complex interactions and potential risks associated with the environmental presence of chlorinated compounds (Elliott, 2005).
Metabolism and Toxicity of Methoxyacetate
Methoxyacetate (MAA) and related compounds, through their metabolic pathways, exhibit teratogenic and testicular toxicant effects in experimental animals. These effects are associated with histone deacetylase inhibition and suggest a complex interplay between chemical exposure and epigenetic phenomena. Such studies underline the importance of understanding the metabolic and toxicological profiles of chemical compounds for assessing their safety and impact on health (Yamazoe, Yamada, & Mitsumori, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to changes in the cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of signaling molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone, which is involved in the quorum sensing of Pseudomonas aeruginosa . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the quorum sensing mechanism in Pseudomonas aeruginosa, thereby altering gene expression and metabolic activities . Additionally, its interaction with specific enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role in the synthesis of signaling molecules involves the inhibition of certain enzymes, which in turn affects the production of these molecules . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, its involvement in the synthesis of signaling molecules in Pseudomonas aeruginosa highlights its role in metabolic pathways related to quorum sensing . The compound’s interaction with these pathways can affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUQTZECOTDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.